2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide, also known as CFTRinh-172, is a small molecule inhibitor that has been widely used in scientific research. This compound is known for its ability to inhibit the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is a chloride ion channel that plays a critical role in the regulation of salt and water transport across epithelial cells.
Mechanism of Action
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide works by binding to the CFTR channel and inhibiting its activity. This results in a reduction in the transport of chloride ions across epithelial cells, which can have a variety of physiological effects.
Biochemical and Physiological Effects:
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide has been shown to have a variety of biochemical and physiological effects. This compound has been shown to reduce the transport of chloride ions across epithelial cells, which can lead to a reduction in the secretion of mucus and other fluids. This can have implications for the treatment of diseases such as cystic fibrosis.
Advantages and Limitations for Lab Experiments
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide has several advantages for use in lab experiments. This compound is highly specific for the CFTR channel, which allows researchers to study the role of this channel in various physiological processes. However, there are also some limitations to the use of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide in lab experiments. This compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research involving 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide. One potential area of research is the development of new compounds that can target the CFTR channel with greater specificity and efficacy. Additionally, researchers may investigate the role of CFTR in other physiological processes, such as the regulation of ion transport in the kidney and the gastrointestinal tract. Finally, researchers may investigate the potential therapeutic applications of 2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide for the treatment of diseases such as cystic fibrosis.
Synthesis Methods
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of organic chemistry techniques to create the molecule from its constituent parts. Enzymatic synthesis involves the use of enzymes to catalyze the synthesis of the molecule.
Scientific Research Applications
2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-ethoxypropyl)acetamide has been extensively used in scientific research to study the role of CFTR in various physiological processes. This compound has been used to investigate the role of CFTR in the regulation of salt and water transport across epithelial cells, as well as its role in the pathogenesis of cystic fibrosis.
properties
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-N-(3-ethoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClFNO2S/c1-2-19-8-4-7-17-14(18)10-20-9-11-12(15)5-3-6-13(11)16/h3,5-6H,2,4,7-10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTTZALUDLQFKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)CSCC1=C(C=CC=C1Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.